Cas no 2138040-41-0 (8-methyl-2-propylimidazo1,2-apyridine-3-sulfonyl fluoride)

8-methyl-2-propylimidazo1,2-apyridine-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- 8-methyl-2-propylimidazo1,2-apyridine-3-sulfonyl fluoride
- EN300-1197560
- 8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride
- 2138040-41-0
-
- Inchi: 1S/C11H13FN2O2S/c1-3-5-9-11(17(12,15)16)14-7-4-6-8(2)10(14)13-9/h4,6-7H,3,5H2,1-2H3
- InChI Key: ZWJDAPJEUZKMHC-UHFFFAOYSA-N
- SMILES: S(C1=C(CCC)N=C2C(C)=CC=CN12)(=O)(=O)F
Computed Properties
- Exact Mass: 256.06817700g/mol
- Monoisotopic Mass: 256.06817700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 59.8Ų
8-methyl-2-propylimidazo1,2-apyridine-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197560-5000mg |
8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138040-41-0 | 5000mg |
$4102.0 | 2023-10-03 | ||
Enamine | EN300-1197560-2500mg |
8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138040-41-0 | 2500mg |
$2771.0 | 2023-10-03 | ||
Enamine | EN300-1197560-1.0g |
8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138040-41-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1197560-100mg |
8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138040-41-0 | 100mg |
$1244.0 | 2023-10-03 | ||
Enamine | EN300-1197560-500mg |
8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138040-41-0 | 500mg |
$1357.0 | 2023-10-03 | ||
Enamine | EN300-1197560-50mg |
8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138040-41-0 | 50mg |
$1188.0 | 2023-10-03 | ||
Enamine | EN300-1197560-250mg |
8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138040-41-0 | 250mg |
$1300.0 | 2023-10-03 | ||
Enamine | EN300-1197560-1000mg |
8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138040-41-0 | 1000mg |
$1414.0 | 2023-10-03 | ||
Enamine | EN300-1197560-10000mg |
8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138040-41-0 | 10000mg |
$6082.0 | 2023-10-03 |
8-methyl-2-propylimidazo1,2-apyridine-3-sulfonyl fluoride Related Literature
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on 8-methyl-2-propylimidazo1,2-apyridine-3-sulfonyl fluoride
Research Briefing on 8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride (CAS: 2138040-41-0)
The compound 8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride (CAS: 2138040-41-0) has recently emerged as a promising chemical probe in the field of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative belongs to a class of compounds known for their ability to covalently modify active-site residues in proteins, making it a valuable tool for target identification and validation. Recent studies have highlighted its potential in the development of covalent inhibitors, particularly in the context of serine hydrolases and other nucleophilic enzyme families.
Recent research has focused on the synthesis and characterization of 8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride, with particular attention to its reactivity profile and selectivity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits high reactivity towards catalytic serine residues in a range of hydrolases, while showing minimal off-target effects. The study employed mass spectrometry-based proteomics to confirm the compound's selectivity, identifying a subset of serine hydrolases as primary targets.
In another significant development, researchers have explored the application of 8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride in activity-based protein profiling (ABPP). This approach has enabled the identification of novel drug targets in various disease models, including cancer and neurodegenerative disorders. The compound's ability to form stable covalent adducts with target proteins makes it particularly useful for in vivo studies, where temporal resolution of enzyme activity is required.
The pharmacological properties of 8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride have also been investigated. Preliminary pharmacokinetic studies suggest that the compound exhibits favorable blood-brain barrier penetration, opening possibilities for central nervous system target engagement. However, further optimization may be required to improve its metabolic stability, as recent in vitro studies with human liver microsomes indicate relatively rapid clearance.
From a structural perspective, crystallographic studies of 8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride bound to various enzyme targets have provided valuable insights into the molecular determinants of its selectivity. These structural data are being leveraged in the design of second-generation compounds with improved pharmacological properties. Notably, the imidazopyridine core appears to contribute significantly to target binding affinity, while the sulfonyl fluoride warhead ensures covalent modification of the active site.
Looking forward, 8-methyl-2-propylimidazo[1,2-a]pyridine-3-sulfonyl fluoride represents a versatile tool compound with applications spanning from basic research to drug discovery. Its unique combination of reactivity and selectivity makes it particularly valuable for studying enzyme function in complex biological systems. Future research directions may include the development of fluorescent or biotinylated derivatives for imaging applications, as well as the exploration of its therapeutic potential in disease models where modulation of specific hydrolase activity is desired.
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